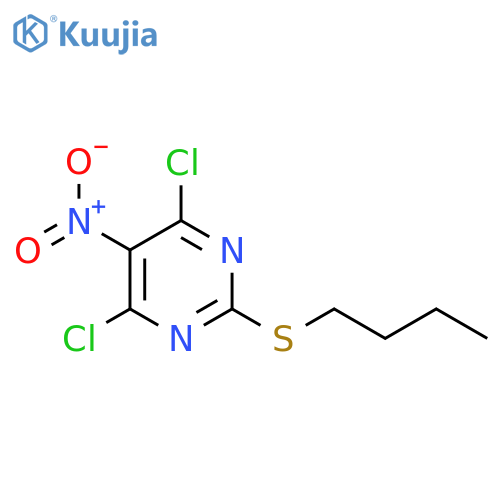Cas no 39067-32-8 (2-(Butylthio)-4,6-dichloro-5-nitropyrimidine)

39067-32-8 structure
商品名:2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
CAS番号:39067-32-8
MF:C8H9Cl2N3O2S
メガワット:282.146958112717
CID:2139868
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-(butylthio)-4,6-dichloro-5-nitropyrimidine
- 2-(Butylthio)-4,6-dichloro-5-nitropyrimidine
-
- インチ: 1S/C8H9Cl2N3O2S/c1-2-3-4-16-8-11-6(9)5(13(14)15)7(10)12-8/h2-4H2,1H3
- InChIKey: DJWHLMGHYSCKFU-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C(=NC(=N1)SCCCC)Cl)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 230
- トポロジー分子極性表面積: 96.9
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006745-1g |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine |
39067-32-8 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735059-1g |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine |
39067-32-8 | 98% | 1g |
¥2587.00 | 2024-05-15 |
2-(Butylthio)-4,6-dichloro-5-nitropyrimidine 関連文献
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562
39067-32-8 (2-(Butylthio)-4,6-dichloro-5-nitropyrimidine) 関連製品
- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
